molecular formula C16H17N5O3 B10987536 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B10987536
M. Wt: 327.34 g/mol
InChI Key: QSHVROYPPZOPCO-UHFFFAOYSA-N
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Description

The compound 3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic molecule known for its diverse chemical and biological properties. This compound features a quinazolinyl core, which is commonly seen in various pharmacologically active molecules, combined with an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step procedures starting from readily available precursors. Typical synthetic routes include:

  • Preparation of the Quinazoline Core: : This often involves the cyclization of anthranilic acid derivatives with formamide under heated conditions.

  • Attachment of the Imidazole Ring: : This can be achieved by the condensation of an imidazole derivative with an appropriate quinazoline intermediate, often under basic or acidic conditions to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the methods are optimized to enhance yield and purity while minimizing costs. These methods typically include:

  • Batch Processing: : Suitable for small to medium scale production.

  • Continuous Flow Processing: : This method is used for large-scale production, offering better control over reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation, especially at the imidazole ring.

  • Reduction: : The quinazolinone moiety can be reduced under specific conditions.

  • Substitution: : The compound is susceptible to various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Acidic or basic environments depending on the nature of the substituent.

Major Products Formed: Depending on the reactions, the major products can vary from oxidized imidazole derivatives to reduced quinazolinones and various substituted analogs.

Scientific Research Applications

In Chemistry:

  • Catalysis: : Due to its unique structure, it can act as a catalyst or ligand in certain catalytic reactions.

In Biology:
  • Antimicrobial: : Exhibits potential antimicrobial properties against a range of pathogens.

In Medicine:
  • Drug Development: : Used as a scaffold for developing drugs targeting specific enzymes and receptors.

In Industry:
  • Material Science: : Employed in the synthesis of materials with specific optical and electronic properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Interaction with Enzymes: : The quinazoline and imidazole rings can inhibit certain enzymes by binding to their active sites.

  • Molecular Targets: : It targets specific proteins and receptors, modulating their activity to achieve desired biological effects.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its dual functional core consisting of both quinazoline and imidazole rings, offering a unique combination of biological and chemical properties.

List of Similar Compounds:
  • Quinazoline Derivatives: : Eg., Erlotinib, an anti-cancer drug.

  • Imidazole Derivatives: : Eg., Metronidazole, an antibiotic and antiprotozoal medication.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C16H17N5O3/c22-14(18-7-5-11-9-17-10-19-11)6-8-21-15(23)12-3-1-2-4-13(12)20-16(21)24/h1-4,9-10H,5-8H2,(H,17,19)(H,18,22)(H,20,24)

InChI Key

QSHVROYPPZOPCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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